(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)hexanehydrazide
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Overview
Description
(E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)hexanehydrazide is a synthetic organic compound that belongs to the class of hydrazides. It features a dibromo-substituted oxoindoline moiety linked to a hexanehydrazide chain. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)hexanehydrazide typically involves the following steps:
Formation of the oxoindoline core: Starting from an appropriate indole derivative, bromination is carried out to introduce bromine atoms at the 5 and 7 positions.
Hydrazone formation: The dibromo-oxoindoline is then reacted with hexanehydrazide under acidic or basic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for such compounds would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)hexanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)hexanehydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(5,7-dichloro-2-oxoindolin-3-ylidene)hexanehydrazide
- (E)-N’-(5,7-difluoro-2-oxoindolin-3-ylidene)hexanehydrazide
Uniqueness
The uniqueness of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)hexanehydrazide lies in its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro- or fluoro-substituted analogs.
Properties
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2N3O2/c1-2-3-4-5-11(20)18-19-13-9-6-8(15)7-10(16)12(9)17-14(13)21/h6-7,17,21H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSUKUJFXQGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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